molecular formula C20H15N5O3S B11099310 3-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

3-methyl-N'-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide

Cat. No.: B11099310
M. Wt: 405.4 g/mol
InChI Key: JSARIXDJRYHYFH-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound with a unique structure that combines a thieno[2,3-c]pyrazole core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide typically involves the condensation of 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide with 4-nitrobenzaldehyde under reflux conditions. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid to facilitate the condensation reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of various reduced derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Mechanism of Action

The mechanism of action of 3-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to interact with cellular proteins and enzymes, potentially inhibiting their function or altering their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N’-[(E)-(4-nitrophenyl)methylidene]-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups and its thieno[2,3-c]pyrazole core. This unique structure contributes to its distinct chemical reactivity and potential bioactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C20H15N5O3S

Molecular Weight

405.4 g/mol

IUPAC Name

3-methyl-N-[(E)-(4-nitrophenyl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C20H15N5O3S/c1-13-17-11-18(29-20(17)24(23-13)15-5-3-2-4-6-15)19(26)22-21-12-14-7-9-16(10-8-14)25(27)28/h2-12H,1H3,(H,22,26)/b21-12+

InChI Key

JSARIXDJRYHYFH-CIAFOILYSA-N

Isomeric SMILES

CC1=NN(C2=C1C=C(S2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.